

In-Depth Technical Guide: Methyl 2-amino-6-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-amino-6-methylbenzoate**

Cat. No.: **B101674**

[Get Quote](#)

CAS Number: 18595-13-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-methylbenzoate is an organic compound with the CAS number 18595-13-6.[1][2] It is recognized as a valuable intermediate in the fields of organic synthesis and medicinal chemistry.[3][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on its emerging role in drug development, particularly in oncology.

Chemical and Physical Properties

Methyl 2-amino-6-methylbenzoate is an aromatic ester. Its structure consists of a benzene ring substituted with a methyl group, an amino group, and a methyl ester group. A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
CAS Number	18595-13-6	[1] [2]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1] [2] [4]
Molecular Weight	165.19 g/mol	[1] [2]
Synonyms	2-Amino-6-methylbenzoic acid methyl ester, Methyl 6-methylanthranilate	[1]
Appearance	Detailed specifications available from suppliers	[4]
Purity	Typically ≥98%	[4]
Boiling Point	257.2°C at 760 mmHg	[1]
Density	1.132 g/cm ³	[1]
Refractive Index	1.558	[1]
Flash Point	120.2°C	[1]
Storage	Store in a dry, dark, and ventilated place	[4]

Synthesis

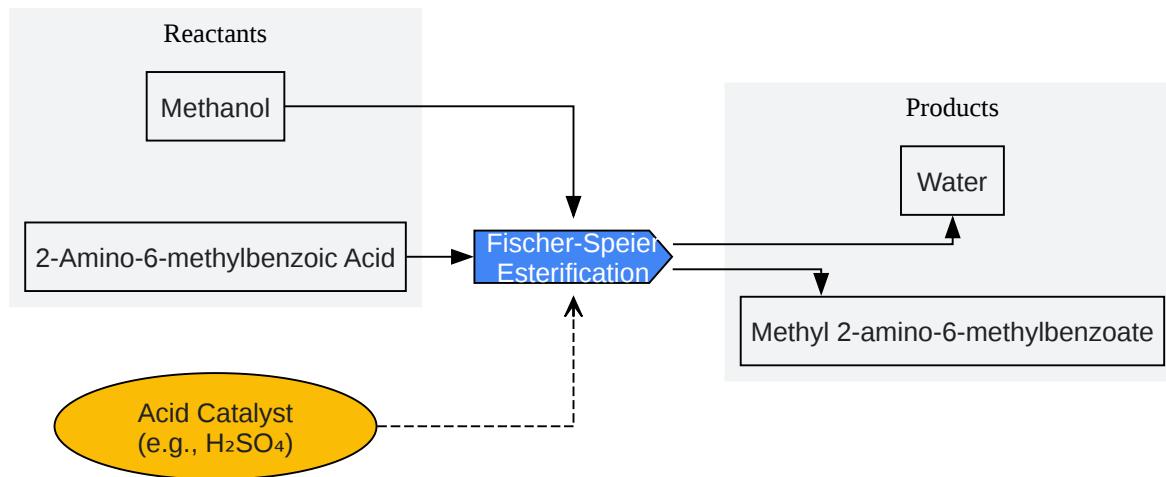
The primary route for the synthesis of **Methyl 2-amino-6-methylbenzoate** is through the esterification of its carboxylic acid precursor, 2-amino-6-methylbenzoic acid.

Synthesis of the Precursor: 2-Amino-6-methylbenzoic acid

A general and efficient method for synthesizing 2-amino-6-methylbenzoic acid involves the reduction of 2-methyl-6-nitrobenzoic acid.

Experimental Protocol:

- Reaction Setup: To a solution of 2-methyl-6-nitrobenzoic acid (1.5 g, 8.29 mmol) in methanol (35 mL), add a Pd/C catalyst (150 mg).
- Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere for 2 hours.
- Work-up: Upon completion of the reaction, filter the mixture to remove the catalyst.
- Isolation: Concentrate the filtrate to yield 2-amino-6-methylbenzoic acid (1.2 g) as a yellow solid.[5]


Esterification to Methyl 2-amino-6-methylbenzoate (Fischer Esterification)

The synthesis of the final product, **Methyl 2-amino-6-methylbenzoate**, is achieved via Fischer esterification of 2-amino-6-methylbenzoic acid with methanol in the presence of an acid catalyst.

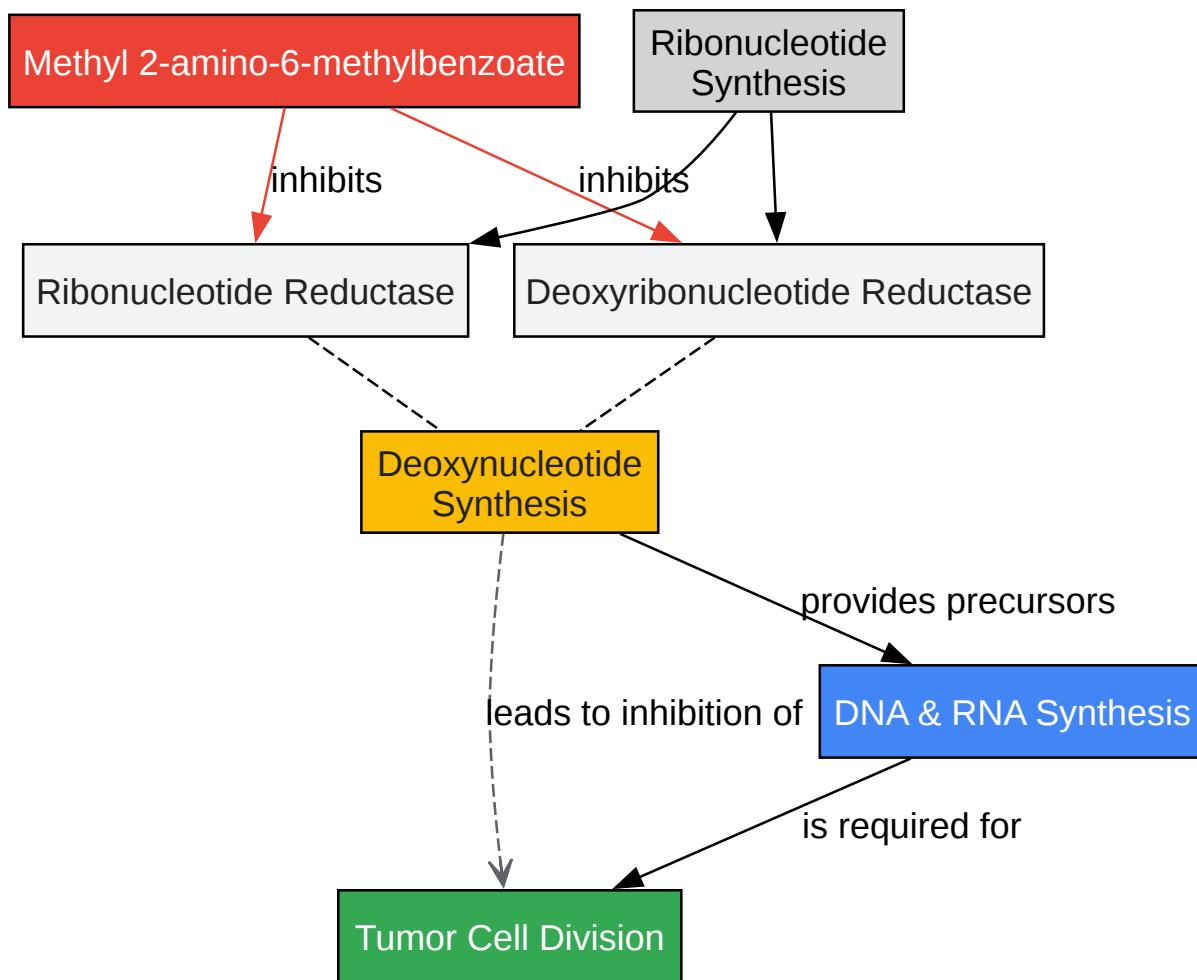
General Experimental Protocol:

- Reaction Setup: Dissolve 2-amino-6-methylbenzoic acid in an excess of methanol.
- Catalysis: Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4) or para-toluenesulfonic acid (p-TsOH).[6]
- Reflux: Heat the reaction mixture to reflux to drive the equilibrium towards the formation of the ester.[6]
- Monitoring: Monitor the progress of the reaction using a suitable technique, such as thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, for example, a saturated aqueous solution of sodium bicarbonate ($NaHCO_3$).[6]
- Extraction: Extract the product into an organic solvent.

- Purification: Wash the organic phase, dry it over an anhydrous salt (e.g., Na_2SO_4), and concentrate it under reduced pressure to obtain the crude product.^[6] Further purification can be achieved through techniques like recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: General workflow for the Fischer-Speier esterification of 2-amino-6-methylbenzoic acid.


Biological Activity and Potential in Drug Development

Methyl 2-amino-6-methylbenzoate has been identified as a compound of interest in drug discovery, particularly for its potential as an anticancer agent.

Reported Anticancer Activity

Some commercial suppliers have described **Methyl 2-amino-6-methylbenzoate** as a prophylactic agent that inhibits the growth of tumor cells. The proposed mechanism involves the inhibition of DNA and RNA synthesis. This is believed to occur through the inhibition of key

enzymes, ribonucleotide reductase and deoxyribonucleotide reductase, which are essential for the production of deoxynucleotides, the building blocks of DNA.[3]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for the anti-tumor activity of **Methyl 2-amino-6-methylbenzoate**.

Context from Related Compounds

While specific, in-depth studies on **Methyl 2-amino-6-methylbenzoate** are limited in publicly available literature, research on structurally similar compounds provides valuable context. For instance, derivatives of 2-amino-6-methylbenzothiazole have been synthesized and evaluated for their anticancer properties. A palladium(II) complex of 2-amino-6-methylbenzothiazole demonstrated promising efficacy in inhibiting the growth of colon carcinoma. Molecular docking

simulations suggested that this activity might be correlated with the inhibition of Ki-67, a key protein in cell cycle regulation.[7][8] Another study on a cobalt(II) complex of 2-amino-6-methylbenzothiazole showed cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 14.12 μM.[7] These findings suggest that the 2-amino-6-methylphenyl moiety may be a valuable pharmacophore for the design of novel anticancer agents.

Conclusion

Methyl 2-amino-6-methylbenzoate is a readily synthesizable compound with potential applications in drug discovery. While preliminary information suggests a role as an inhibitor of DNA and RNA synthesis with anti-tumor properties, further in-depth, peer-reviewed research is necessary to fully elucidate its mechanism of action and validate its therapeutic potential. The anticancer activities of related benzothiazole derivatives underscore the promise of this chemical scaffold for the development of new therapeutic agents. Researchers and drug development professionals are encouraged to explore the biological activities of this compound and its derivatives in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines [mdpi.com]

- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 2-amino-6-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101674#methyl-2-amino-6-methylbenzoate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com